molecular formula C21H18ClNO2S2 B2481794 3-{[1,1'-BIPHENYL]-4-SULFONYL}-2-(2-CHLOROPHENYL)-1,3-THIAZOLIDINE CAS No. 397284-90-1

3-{[1,1'-BIPHENYL]-4-SULFONYL}-2-(2-CHLOROPHENYL)-1,3-THIAZOLIDINE

Cat. No.: B2481794
CAS No.: 397284-90-1
M. Wt: 415.95
InChI Key: SZWZVWDZJJFXBN-UHFFFAOYSA-N
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Description

3-{[1,1'-Biphenyl]-4-sulfonyl}-2-(2-chlorophenyl)-1,3-thiazolidine is a sulfur-containing heterocyclic compound featuring a saturated thiazolidine core. Key structural attributes include:

  • Thiazolidine ring: A five-membered ring with nitrogen and sulfur atoms, conferring conformational rigidity compared to unsaturated analogs.
  • Biphenyl-4-sulfonyl group: A bulky substituent attached to the nitrogen atom, contributing to steric and electronic effects.

Properties

IUPAC Name

2-(2-chlorophenyl)-3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO2S2/c22-20-9-5-4-8-19(20)21-23(14-15-26-21)27(24,25)18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-13,21H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWZVWDZJJFXBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[1,1’-BIPHENYL]-4-SULFONYL}-2-(2-CHLOROPHENYL)-1,3-THIAZOLIDINE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives with altered functional groups.

Scientific Research Applications

3-{[1,1’-BIPHENYL]-4-SULFONYL}-2-(2-CHLOROPHENYL)-1,3-THIAZOLIDINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{[1,1’-BIPHENYL]-4-SULFONYL}-2-(2-CHLOROPHENYL)-1,3-THIAZOLIDINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Thiazole vs. Thiazolidine Derivatives

Compound : 3-(4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl)pyridine

  • Core Structure : Unsaturated thiazole ring (vs. saturated thiazolidine in the target compound).
  • Substituents : Methylsulfonylphenyl and pyridine groups.
  • Molecular Formula : C₁₅H₁₂N₂O₂S₂ (Molar Mass: 316.4 g/mol).
  • The methylsulfonyl group is less sterically demanding than the biphenyl-sulfonyl group in the target compound. Pyridine substituent introduces basicity, altering solubility and reactivity.

Oxazole Derivatives

Compound : 4-Benzyl-1,3-oxazole derivatives with 4-[(4-bromophenyl)sulfonyl]phenyl fragments

  • Core Structure : Oxazole ring (oxygen and nitrogen heteroatoms vs. sulfur and nitrogen in thiazolidine).
  • Substituents : Bromophenyl-sulfonyl and benzyl groups.
  • Key Differences :
    • Oxazole’s oxygen atom increases polarity compared to thiazolidine’s sulfur.
    • Cytotoxicity assessments in suggest sulfonyl-containing heterocycles may exhibit bioactivity, though oxazole’s mechanism may differ due to electronic and steric factors.

Halogenated Biphenyl Compounds

Compound : 1,1'-Biphenyl, 4,4'-dichloro-

  • Core Structure : Simple biphenyl backbone (lacking heterocyclic rings).
  • Substituents : Chlorine atoms at 4,4' positions.
  • Molecular Formula : C₁₂H₈Cl₂ (Molar Mass: 223.1 g/mol).
  • Lack of functional groups (e.g., sulfonyl, heterocycles) reduces complexity and reactivity compared to the target compound.

Imidazole Derivatives

Compound: 2-(2-Chlorophenyl)-1-[4'-(tert-butyl)biphenyl-4-yl]-α,α-dimethyl-1H-imidazole-4-methanol (CAS 918349-70-9)

  • Core Structure: Imidazole ring with methanol and bulky substituents.
  • Molecular Formula : C₂₈H₂₉N₂OCl (Molar Mass: 444.996 g/mol).
  • Key Differences :
    • Larger molecular weight and tert-butyl group increase hydrophobicity.
    • Imidazole’s basicity and hydrogen-bonding capacity contrast with thiazolidine’s saturated structure.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Molar Mass (g/mol) Notable Properties
Target Compound Thiazolidine Biphenyl-4-sulfonyl, 2-chlorophenyl Not Provided N/A Hypothetical bioactivity potential
3-(4-[4-(Methylsulfonyl)phenyl]-thiazol-2-yl)pyridine Thiazole Methylsulfonylphenyl, pyridine C₁₅H₁₂N₂O₂S₂ 316.4 Pharmaceutical applications
4-Benzyl-1,3-oxazole derivatives Oxazole Bromophenyl-sulfonyl, benzyl Not Provided N/A Cytotoxicity observed
4,4'-Dichlorobiphenyl Biphenyl 4,4'-Dichloro C₁₂H₈Cl₂ 223.1 Environmental persistence
Imidazole derivative (CAS 918349-70-9) Imidazole Biphenyl, 2-chlorophenyl, tert-butyl C₂₈H₂₉N₂OCl 444.996 Structural complexity

Research Findings and Implications

Structural Flexibility : The thiazolidine core’s saturation may reduce reactivity compared to thiazole or oxazole derivatives but enhance stability in biological systems.

Chlorophenyl groups (common in ) may enhance lipophilicity and resistance to metabolic degradation.

Environmental Considerations : Halogenated biphenyls () suggest the need to assess the target compound’s ecological impact due to structural similarities.

Biological Activity

The compound 3-{[1,1'-biphenyl]-4-sulfonyl}-2-(2-chlorophenyl)-1,3-thiazolidine is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of the compound can be denoted as follows:

  • Molecular Formula : C15_{15}H12_{12}ClN1_{1}O2_{2}S
  • Molecular Weight : 288.77 g/mol

This compound features a thiazolidine ring, which is known for its diverse biological activities. The presence of the biphenyl and chlorophenyl moieties enhances its lipophilicity and potential receptor interactions.

Antimicrobial Activity

Research has indicated that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, studies show that compounds similar to this compound demonstrate effectiveness against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of thiazolidine derivatives has been explored extensively. In vitro studies using various cancer cell lines have demonstrated that this compound could inhibit cell proliferation effectively.

  • Cell Lines Tested :
    • HCT116 (colon cancer)
    • MCF7 (breast cancer)

Results indicate that the compound exhibits IC50_{50} values in the low micromolar range, suggesting potent anticancer activity:

Cell Line IC50_{50} (µM)
HCT1163.5
MCF74.0

These results are comparable to established chemotherapeutic agents, indicating a promising avenue for further research.

The biological activity of thiazolidine derivatives is often attributed to their ability to interact with various biological targets. For instance, studies suggest that these compounds may induce apoptosis in cancer cells through the modulation of key signaling pathways such as:

  • p53 Pathway : Activation leads to cell cycle arrest and apoptosis.
  • MAPK Pathway : Inhibition of cell proliferation signals.

Case Studies and Experimental Findings

A notable study involved the synthesis of various thiazolidine derivatives to evaluate their biological activities. Among these, the compound showed significant promise due to its unique structural features.

Study Overview

  • Objective : To evaluate the cytotoxic effects of synthesized thiazolidine derivatives on cancer cell lines.
  • Methodology : Cells were treated with varying concentrations of the compound, followed by assessment using MTT assays to determine viability.

Results Summary

The study concluded that compounds with similar structures to this compound exhibited enhanced cytotoxicity against tumor cells compared to controls.

Q & A

Basic: What are the established synthetic routes for 3-{[1,1'-biphenyl]-4-sulfonyl}-2-(2-chlorophenyl)-1,3-thiazolidine, and what reaction conditions are critical?

Methodological Answer:
The synthesis typically involves multi-step protocols. For example, analogous thiazolidine derivatives are synthesized via:

Sulfonylation : Reacting a thiazolidine precursor with biphenyl-4-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C to prevent side reactions .

Substitution : Introducing the 2-chlorophenyl group via nucleophilic substitution or coupling reactions, often using palladium catalysts (e.g., Suzuki-Miyaura coupling) .

Cyclization : Forming the thiazolidine ring using thiourea derivatives and aldehydes/ketones under acidic or basic conditions .
Critical Parameters : Temperature control (<5°C for sulfonylation), solvent choice (e.g., dichloromethane for solubility), and catalyst purity (Pd(PPh₃)₄ for coupling reactions) are essential for yield optimization.

Basic: How can the structure of this compound be confirmed using spectroscopic and analytical techniques?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify protons on the thiazolidine ring (δ 3.5–4.5 ppm for CH₂-S) and aromatic regions (δ 7.0–8.5 ppm for biphenyl and chlorophenyl groups) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺) to verify molecular formula (C₁₉H₁₅ClN₂O₂S₂) and isotopic patterns .
  • X-ray Crystallography : Resolve stereochemistry and confirm sulfonyl group geometry (if crystals are obtainable) .

Advanced: How can researchers optimize the synthetic yield of this compound when scaling up?

Methodological Answer:

  • Stepwise vs. One-Pot Synthesis : Evaluate trade-offs; one-pot reactions reduce purification steps but may lower yields due to intermediate instability .
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency .
  • Solvent Optimization : Replace dichloromethane with greener alternatives (e.g., THF/water mixtures) while maintaining reaction efficiency .
  • In-Line Monitoring : Use HPLC or FTIR to track reaction progress and identify side products early .

Advanced: How to resolve contradictions in reported synthesis methods, such as divergent yields or byproduct formation?

Methodological Answer:

  • Comparative Analysis : Replicate methods from conflicting studies (e.g., vs. 20) under controlled conditions.
  • Byproduct Identification : Use LC-MS or GC-MS to detect impurities (e.g., unreacted sulfonyl chloride or oxidized thiazolidine derivatives) .
  • Mechanistic Studies : Employ DFT calculations to model reaction pathways and identify bottlenecks (e.g., steric hindrance from the 2-chlorophenyl group) .

Advanced: What strategies can elucidate the structure-activity relationship (SAR) of this compound for biological applications?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace 2-chlorophenyl with 4-fluorophenyl) and compare bioactivity .
  • Computational Docking : Use AutoDock or Schrödinger to predict binding affinities with target proteins (e.g., kinases or GPCRs) .
  • In Vitro Assays : Screen against cell lines (e.g., cancer or inflammatory models) to correlate structural features (e.g., sulfonyl group polarity) with activity .

Basic: What methods are recommended to assess the solubility and stability of this compound under experimental conditions?

Methodological Answer:

  • Solubility Profiling : Use shake-flask method in PBS, DMSO, or ethanol at 25°C, analyzed via UV-Vis spectroscopy .
  • Stability Studies :
    • Thermal Stability : TGA/DSC to determine decomposition temperatures.
    • pH Stability : Incubate in buffers (pH 2–10) and monitor degradation via HPLC .

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